molecular formula C13H14N4O2S2 B2735010 3-oxo-4-(thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 2309551-87-7

3-oxo-4-(thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B2735010
CAS No.: 2309551-87-7
M. Wt: 322.4
InChI Key: JQQIWILLSZHWHJ-UHFFFAOYSA-N
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Description

3-oxo-4-(thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, designed for research applications. Its structure incorporates three privileged pharmacophores: a piperazine core, a thiazole ring, and a thiophene group. The piperazine moiety is one of the most frequently used heterocycles in biologically active compounds . It is highly valued for its ability to optimize the physicochemical and pharmacokinetic properties of a molecule, often serving as a key scaffold to improve solubility and bioavailability . The 1-carboxamide functional group attached to the piperazine is a common feature in medicinal chemistry, frequently used to target enzymes and receptors. The 2-thiazole substituent is a versatile heterocycle known for its presence in a wide range of bioactive molecules and approved drugs with activities including, but not limited to, anticancer, antimicrobial, and central nervous system effects . The thiophen-2-ylmethyl group further enhances the compound's potential for diverse molecular interactions. While the specific biological profile and mechanism of action of this compound require further investigation by qualified researchers, its sophisticated structure makes it a promising candidate for screening in various biochemical assays. Potential research applications include the development of probes for enzyme inhibition studies, investigations into kinase signaling pathways, and the exploration of new antimicrobial agents. This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-oxo-4-(1,3-thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c18-11-9-16(4-5-17(11)13-14-3-7-21-13)12(19)15-8-10-2-1-6-20-10/h1-3,6-7H,4-5,8-9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQIWILLSZHWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)NCC2=CC=CS2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-oxo-4-(thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide (CAS Number: 2309551-87-7) is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O2S2C_{13}H_{14}N_{4}O_{2}S_{2}, with a molecular weight of 322.4 g/mol. The structure features a piperazine ring, a thiazole moiety, and a thiophene substituent, which contribute to its unique biological properties.

Property Value
Molecular FormulaC13H14N4O2S2C_{13}H_{14}N_{4}O_{2}S_{2}
Molecular Weight322.4 g/mol
CAS Number2309551-87-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzymatic pathways and receptor activities, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial properties. The presence of these groups in this compound suggests potential efficacy against bacterial and fungal pathogens.

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer activity. In vitro assays demonstrated that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. The specific IC50 values for related thiazole compounds indicate promising activity, suggesting that this compound may also possess similar anticancer effects.

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of thiazole-containing compounds on various cancer cell lines, revealing that compounds with structural similarities to this compound showed significant inhibition of cell proliferation (IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL) .
  • Mechanistic Insights : Molecular dynamics simulations indicated that thiazole derivatives interact with Bcl-2 proteins, suggesting a mechanism through which these compounds may induce apoptosis in cancer cells .

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with other known thiazole derivatives:

Compound IC50 (µg/mL) Activity Type
Compound A (Thiazole Derivative)1.61 ± 1.92Antitumor
Compound B (Thiazole with Thiophene)1.98 ± 1.22Antitumor
3-Oxo-4-(thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazineTBDTBD

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s piperazine core is substituted with a thiazole ring and a thiophene-containing carboxamide. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Substituents (Piperazine Positions) Melting Point (°C) Notable Biological Activity Source
Target Compound 4-(thiazol-2-yl), N-(thiophen-2-ylmethyl) Not reported Limited data; inferred antimicrobial
A3 () 4-(4-oxo-3,4-dihydroquinazolin-2-yl), N-(4-fluorophenyl) 196.5–197.8 Antiviral (in silico/in vitro studies)
CPIPC () 4-(5-chloropyridin-2-yl), N-(1H-indazol-6-yl) Not reported TRPV1 agonist activity
Compound 5 () (2,3-dichlorophenyl)piperazine Not reported Dual 5-HT6/D2 receptor ligand
Morpholine Derivative () Morpholine substituent Not reported Reduced toxicity vs. piperazine

Key Observations :

  • Thiazole vs. Pyrimidine/Phenyl Groups: The thiazole ring in the target compound may confer distinct electronic and steric properties compared to pyrimidine (e.g., CPIPC) or dichlorophenyl (e.g., Compound 5) substituents.
  • Thiophene vs. Arylpiperazines often target serotonin/dopamine receptors , while thiophene may influence solubility or toxicity profiles.

Q & A

Q. What are the optimized synthetic routes for 3-oxo-4-(thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide, and how do reaction conditions affect yield?

  • Methodological Answer : The compound is synthesized via multi-step routes involving:
  • Step 1 : Formation of the piperazine core via cyclization reactions, often using EDCI/HOBt coupling agents to attach the thiazole and thiophenemethyl groups .
  • Step 2 : Introduction of the 3-oxo group via oxidation or carbonyl transfer reactions. Optimized solvents (e.g., DMF or dichloromethane) and bases (e.g., DIPEA) improve yields to >70% .
  • Monitoring : TLC and HPLC are critical for tracking intermediates; purity is confirmed via NMR (e.g., δ 3.09 ppm for piperazine protons) and ESI-MS .
  • Key Challenge : Competing side reactions (e.g., over-oxidation) require strict temperature control (60–80°C) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole C2 substitution at δ 160–165 ppm) and absence of rotamers .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 404.57) and fragmentation patterns .
  • X-ray Crystallography : Used sparingly due to crystallization challenges, but provides absolute stereochemistry for derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :
  • Target Profiling : Use kinase inhibition assays (e.g., EGFR or PI3K) to identify primary targets. Discrepancies often arise from off-target effects .
  • Dose-Response Analysis : IC₅₀ values vary across cell lines (e.g., 2–15 µM in HeLa vs. MCF-7), suggesting tissue-specific uptake or metabolism .
  • Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to observed effects .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?

  • Methodological Answer :
  • Modular Substitutions : Replace the thiophenemethyl group with fluorinated aryl rings (e.g., 4-fluorophenyl) to enhance metabolic stability .
  • Piperazine Ring Modifications : Introduce sp³-hybridized carbons (e.g., cyclohexyl) to reduce CYP450-mediated oxidation .
  • In Silico Modeling : Docking studies (AutoDock Vina) predict improved binding to ATP pockets when the thiazole is substituted at C4 .

Q. What in vivo models are suitable for evaluating this compound’s efficacy and toxicity?

  • Methodological Answer :
  • Xenograft Models : Use immunodeficient mice with human tumor grafts (e.g., HCT-116 colon cancer) to assess tumor regression at 50 mg/kg dosing .
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly; hepatotoxicity is a common limitation .
  • BBB Penetration : For CNS targets, employ transgenic Alzheimer’s models (e.g., APP/PS1 mice) and measure brain-plasma ratios via LC-MS .

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